Hydrazinecarbothioamide, N-methyl-N-phenyl-
Overview
Description
Hydrazinecarbothioamide, N-methyl-N-phenyl- is a derivative of hydrazinecarbothioamide . It is a bioactive small molecule and is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives has been reported in several studies. For instance, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another study reported the synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been elucidated using spectroscopic techniques and single crystal X-ray diffraction . The molecular weight of hydrazinecarbothioamide is 91.135 .Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives have been used in various chemical reactions. For example, N-Methyl hydrazinecarbothioamide reacted with phenyl isocyanide to yield 4-methyl-2-1,2,4-triazoline-5-thione . Another study reported the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to form various heterocyclic rings .Physical And Chemical Properties Analysis
Hydrazinecarbothioamide is a white, odorless solid . The molecular weight of hydrazinecarbothioamide is 91.135 .Scientific Research Applications
1. Synthesis of Various Heterocyclic Rings
- Summary of Application: Hydrazinecarbothioamides are used as building blocks with several π-deficient compounds for the synthesis of different heterocycles .
- Methods of Application: The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .
- Results or Outcomes: The structure of the obtained products was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .
2. Antiviral Effects Against HIV
- Summary of Application: N-methyl-N-phenyl dithiocarbamate complexes were evaluated for their antiviral effects against HIV-1 subtypes .
- Methods of Application: The complexes were characterized by thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR) .
- Results or Outcomes: The copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex had a neutralization efficiency of 94% for CAP210, 54% for ZM53, 45% for Q168, and 63% for QHO.168 .
3. DNA Binding
- Summary of Application: (E)-2-((1,4-Dihydroxy-9,10-anthraquinone-2-yl)methylene)-N-(4-fluorophenyl)hydrazinecarbothioamide (DAFPT) was synthesized and its interaction with ctDNA showed groove binding and preference for A–T rich regions .
- Methods of Application: The compound was synthesized and its interaction with ctDNA was studied .
- Results or Outcomes: It was expected that this structural modification might overcome drug resistance and decrease the cardiotoxicity of the compound .
4. Ligands for Transition Metals
- Summary of Application: Thiosemicarbazides, which include “Hydrazinecarbothioamide, N-methyl-N-phenyl-”, are commonly used as ligands for transition metals .
- Methods of Application: The compound is used to form complexes with transition metals. The exact method of application can vary depending on the specific transition metal and the desired complex .
- Results or Outcomes: The formation of these complexes can lead to a variety of applications, including catalysis, materials science, and medicinal chemistry .
5. Synthesis of Heterocyclic Compounds
- Summary of Application: Hydrazinecarbothioamides are used as building blocks with several π-deficient compounds for the synthesis of different heterocycles such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines .
- Methods of Application: The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .
- Results or Outcomes: The structure of the obtained products was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .
properties
IUPAC Name |
3-amino-1-methyl-1-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREHCYXOFYPKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarbothioamide, N-methyl-N-phenyl- | |
CAS RN |
21076-11-9 | |
Record name | 21076-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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